molecular formula C10H13BrClNO B8158155 1-(4-Bromophenoxymethyl)-cyclopropylamine hydrochloride

1-(4-Bromophenoxymethyl)-cyclopropylamine hydrochloride

Cat. No.: B8158155
M. Wt: 278.57 g/mol
InChI Key: RYGKYUFZJURIFM-UHFFFAOYSA-N
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Description

1-(4-Bromophenoxymethyl)-cyclopropylamine hydrochloride is a cyclopropylamine derivative characterized by a bromophenoxymethyl substituent attached to the cyclopropane ring. The compound combines a cyclopropylamine core—a three-membered ring known for its conformational rigidity and metabolic stability—with a 4-bromophenoxymethyl group, which introduces steric bulk and electronic effects due to the bromine atom and ether linkage.

Properties

IUPAC Name

1-[(4-bromophenoxy)methyl]cyclopropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO.ClH/c11-8-1-3-9(4-2-8)13-7-10(12)5-6-10;/h1-4H,5-7,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYGKYUFZJURIFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(COC2=CC=C(C=C2)Br)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of α,β-Unsaturated Ester Intermediate

The synthesis begins with the preparation of ethyl 3-(4-bromophenoxy)propenoate.

  • Step 1 : 4-Bromophenol reacts with ethyl acrylate via Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to yield ethyl 3-(4-bromophenoxy)propanoate.

  • Step 2 : Base-mediated elimination (e.g., DBU in THF) generates the α,β-unsaturated ester, ethyl 3-(4-bromophenoxy)propenoate.

Analytical Data :

  • ¹H NMR (CDCl₃): δ 6.82–7.45 (m, 4H, aromatic), 6.25 (d, J = 15.6 Hz, 1H, CH=CHCOOEt), 5.95 (dt, J = 15.6, 6.8 Hz, 1H, CH=CHCOOEt), 4.20 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 1.28 (t, J = 7.1 Hz, 3H, OCH₂CH₃).

Cyclopropanation via Sulfonium Ylide

The α,β-unsaturated ester undergoes cyclopropanation using dimethylsulfonium methylide:

  • Conditions : Trimethylsulfoxonium iodide (2.2 equiv), NaH (2.5 equiv) in DMSO at 0°C → 25°C.

  • Product : Ethyl 1-(4-bromophenoxymethyl)cyclopropanecarboxylate.

Analytical Data :

  • ¹³C NMR (CDCl₃): δ 172.5 (C=O), 158.2 (C-O), 132.1–116.4 (aromatic), 60.1 (OCH₂CH₃), 34.8 (cyclopropane CH₂), 14.3 (OCH₂CH₃).

Hydrolysis to Carboxylic Acid

The ester is hydrolyzed to 1-(4-bromophenoxymethyl)cyclopropanecarboxylic acid using LiOH in THF/H₂O (3:1).

Curtius Rearrangement to Amine Hydrochloride

The carboxylic acid is converted to the acyl azide using diphenylphosphoryl azide (DPPA) and triethylamine, followed by thermal rearrangement:

  • Conditions : DPPA (1.2 equiv), Et₃N (2.0 equiv) in toluene, 80°C.

  • Isocyanate Intermediate : Trapped with HCl/Et₂O to yield 1-(4-bromophenoxymethyl)-cyclopropylamine hydrochloride.

Yield Optimization :

  • Cyclopropanation : 78–85%.

  • Curtius Rearrangement : 70–75%.

Hofmann Degradation of Cyclopropane Carboxamide

Amide Synthesis via Carbodiimide Coupling

1-(4-Bromophenoxymethyl)cyclopropanecarboxylic acid is coupled with benzylamine using EDC/HOBt:

  • Product : N-Benzyl-1-(4-bromophenoxymethyl)cyclopropanecarboxamide.

Hofmann Rearrangement

The amide undergoes Hofmann degradation using NaOCl/NaOH:

  • Conditions : NaOCl (2.5 equiv), NaOH (3.0 equiv), H₂O/Et₂O, 0°C → 25°C.

  • Product : 1-(4-bromophenoxymethyl)-cyclopropylamine, isolated as hydrochloride salt.

Challenges :

  • Over-oxidation to nitriles requires strict temperature control.

  • Yield : 60–68%.

Simmons-Smith Cyclopropanation of Allyl Ether

Allyl Ether Preparation

4-Bromophenol reacts with allyl bromide in K₂CO₃/acetone to form 4-bromophenyl allyl ether.

Cyclopropanation with Diiodomethane/Zn

The allyl ether undergoes Simmons-Smith cyclopropanation:

  • Conditions : CH₂I₂ (1.1 equiv), Zn-Cu couple, Et₂O, reflux.

  • Product : 1-(4-bromophenoxymethyl)cyclopropane.

Amination via Gabriel Synthesis

The cyclopropane is brominated (NBS, AIBN) and subjected to Gabriel synthesis:

  • Conditions : Phthalimide-K⁺, DMF, 100°C → Hydrolysis with HCl/EtOH.

  • Yield : 50–55%.

Kulinkovich-De Meijere Cyclopropanation

Ester Substrate Preparation

Ethyl 4-bromophenoxyacetate is synthesized from 4-bromophenol and ethyl bromoacetate.

Cyclopropanation with Grignard Reagent

Reaction with cyclohexylmagnesium bromide and Ti(OⁱPr)₄ forms the cyclopropane ester:

  • Conditions : Ti(OⁱPr)₄ (1.2 equiv), cyclohexylMgBr (3.0 equiv), Et₂O, −78°C → 25°C.

  • Product : Ethyl 1-(4-bromophenoxymethyl)cyclopropanecarboxylate.

Curtius Rearrangement

Following hydrolysis and Curtius rearrangement (as in Section 1.4), the amine hydrochloride is obtained.

Reductive Amination of Cyclopropanone

Cyclopropanone Synthesis

4-Bromophenoxymethyl cyclopropanone is prepared via oxidation of the corresponding alcohol (Na₂Cr₂O₇/H₂SO₄).

Reductive Amination

The ketone undergoes reductive amination with NH₃/H₂ (Raney Ni):

  • Conditions : NH₃ (sat. in MeOH), H₂ (50 psi), 60°C.

  • Yield : 40–50%.

Comparative Analysis of Methods

MethodYield (%)StereocontrolScalabilitySafety Concerns
Corey-Chaykovsky + Curtius70–75HighIndustrialAcyl azide handling
Hofmann Degradation60–68ModerateLab-scaleOver-oxidation
Simmons-Smith50–55LowLab-scaleZn dust flammability
Kulinkovich-De Meijere65–70HighPilot-scaleTi(OⁱPr)₄ moisture sensitivity
Reductive Amination40–50NoneLab-scaleRaney Ni pyrophoricity

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenoxymethyl)-cyclopropylamine hydrochloride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the bromophenyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or DMF.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-(4-Bromophenoxymethyl)-cyclopropylamine hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenoxymethyl)-cyclopropylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the cyclopropylamine moiety can form hydrogen bonds or ionic interactions with active site residues. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

1-(4-Bromophenyl)cyclopropanamine Hydrochloride

  • Structure: Features a 4-bromophenyl group directly attached to the cyclopropane ring, lacking the phenoxymethyl (OCH₂) spacer present in the target compound.
  • Synthesis : Prepared via coupling reactions involving cyclopropylamine and bromophenyl intermediates, with purification steps ensuring >85% purity .
  • Properties: Molecular Weight: 248.55 g/mol (vs.
  • Applications : Used as an intermediate in organic synthesis, particularly for bioactive molecules requiring halogenated aromatic motifs .

(1-Cyclopropyl)cyclopropylamine Hydrochloride

  • Structure: Bicyclic system with two fused cyclopropane rings, offering enhanced rigidity compared to monosubstituted cyclopropylamines.
  • Synthesis : Scalable synthesis via Curtius degradation of 1-cyclopropylcyclopropanecarboxylic acid, achieving 76% yield for the Boc-protected intermediate and 87% yield after deprotection .
  • Applications: Key intermediate for pharmaceuticals targeting hepatitis C, MRSA, and agricultural chemicals .

1-(Trifluoromethyl)cyclopropylmethanamine Hydrochloride

  • Structure : Contains a trifluoromethyl (-CF₃) group on the cyclopropane ring, introducing strong electron-withdrawing effects.
  • Properties: Lipophilicity: The -CF₃ group enhances lipophilicity compared to the bromophenoxymethyl group, favoring blood-brain barrier penetration. Reactivity: Fluorine atoms improve resistance to oxidative metabolism, extending half-life in biological systems .

Nitrocyclopropane-Derived Cyclopropylamines

  • Structure : Synthesized via photocatalytic difunctionalization of styrenes, yielding nitrocyclopropanes that are reduced to cyclopropylamines .
  • The target compound’s bromophenoxymethyl group may confer distinct selectivity due to its bulkier aromatic system .

Key Differences and Implications

  • Electronic Effects : Bromine (electronegative, polarizable) in the target compound may enhance halogen bonding with biological targets compared to -CF₃ or phenyl groups .
  • Synthetic Accessibility: Bicyclic derivatives require multistep syntheses with chromatographic purification, whereas monosubstituted analogs (e.g., 1-(4-bromophenyl)) are more straightforward .
  • Biological Performance: The phenoxymethyl spacer in the target compound could reduce steric clash in binding pockets compared to direct aryl attachments, improving target engagement .

Biological Activity

1-(4-Bromophenoxymethyl)-cyclopropylamine hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of pharmacology and therapeutic applications. This article explores its biological activity, including mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C10_{10}H12_{12}BrClN
  • Molecular Weight : 267.56 g/mol

Structural Characteristics

  • The compound features a cyclopropyl group and a bromophenoxy moiety, which are critical for its biological activity.
  • The presence of the bromine atom enhances lipophilicity, potentially affecting permeability and interaction with biological membranes.

Research indicates that this compound may act through various receptors, particularly G-protein coupled receptors (GPCRs). These receptors play crucial roles in mediating cellular responses to hormones and neurotransmitters.

  • G-Protein Coupled Receptors : The compound is believed to interact with specific GPCRs, influencing pathways related to metabolism and appetite regulation. This interaction is significant in understanding its potential applications in metabolic disorders.

Appetite Regulation

Studies suggest that compounds similar to this compound can modulate appetite by acting on neuropeptides involved in energy balance. For instance, it may influence the secretion of melanin-concentrating hormone (MCH), which is implicated in regulating food intake and energy expenditure.

Weight Management

In animal models, administration of this compound has shown promise in reducing weight gain and altering feeding behavior. Such effects are particularly relevant for developing treatments for obesity and related metabolic conditions.

Study 1: Appetite Suppression in Rodent Models

In a controlled study involving rodents, administration of this compound resulted in a statistically significant decrease in food intake compared to control groups. This suggests its potential as an appetite suppressant.

Study 2: Metabolic Impact Assessment

Another study assessed the metabolic impact of the compound on high-fat diet-induced obesity in mice. Mice treated with the compound showed lower body weight gain and improved metabolic markers compared to untreated mice, indicating its efficacy in managing obesity-related parameters.

Data Table: Summary of Biological Activity

Biological Activity Effect Study Reference
Appetite RegulationDecreased food intakeRodent model study
Weight ManagementReduced weight gainHigh-fat diet study
Interaction with GPCRsModulation of energy balancePharmacological assessment

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